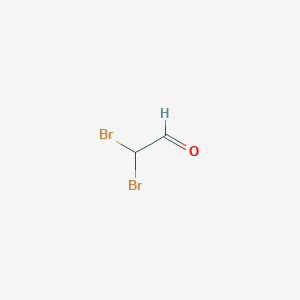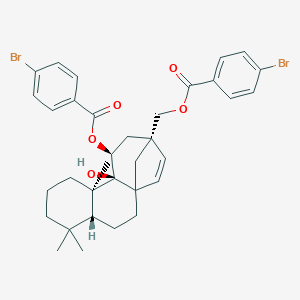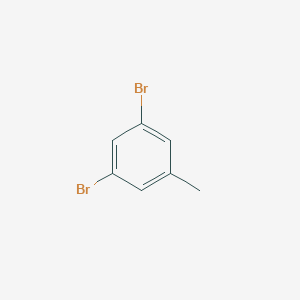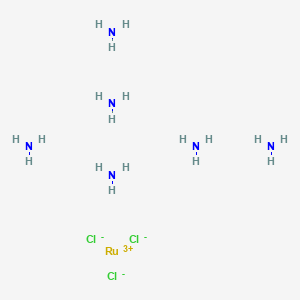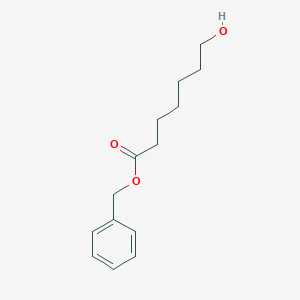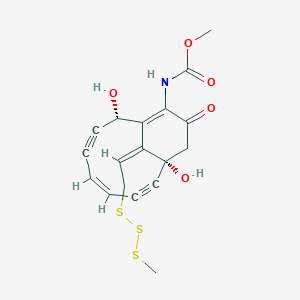
Calicheamicinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calicheamicinone is a natural product derived from the bacterium Micromonospora echinospora. The compound has gained attention due to its potent cytotoxicity and its ability to bind to DNA, making it a valuable tool for scientific research. In
Applications De Recherche Scientifique
Calicheamicinone has been used in a variety of scientific research applications. Its cytotoxicity has made it a valuable tool for cancer research. The compound has been used in studies to investigate the mechanisms of DNA damage and repair, as well as the role of DNA-binding agents in cancer treatment. Calicheamicinone has also been used in studies to investigate the structure and function of DNA.
Mécanisme D'action
Calicheamicinone binds to DNA through its enediyne core, which undergoes a Bergman cyclization to produce reactive oxygen species. These reactive oxygen species cause DNA strand breaks, leading to cell death. Calicheamicinone has a unique mechanism of action compared to other DNA-binding agents, making it a valuable tool for studying DNA damage and repair.
Biochemical and Physiological Effects
Calicheamicinone has been shown to induce apoptosis in cancer cells, making it a potential cancer treatment. However, the compound also has toxic effects on healthy cells. Calicheamicinone has been shown to cause DNA damage and inhibit DNA replication, leading to cell cycle arrest. The compound has also been shown to induce oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Calicheamicinone has several advantages for lab experiments. Its potent cytotoxicity allows for the investigation of DNA damage and repair mechanisms. The compound's unique mechanism of action also makes it a valuable tool for studying DNA-binding agents. However, calicheamicinone's toxicity can be a limitation for lab experiments. Careful handling and disposal of the compound are necessary to ensure the safety of researchers.
Orientations Futures
There are several future directions for calicheamicinone research. One potential direction is the development of calicheamicinone derivatives with improved selectivity and reduced toxicity. Another direction is the investigation of the compound's potential as a cancer treatment. Finally, calicheamicinone could be used to investigate the role of DNA damage and repair mechanisms in aging and age-related diseases.
Conclusion
Calicheamicinone is a powerful tool for scientific research due to its potent cytotoxicity and unique mechanism of action. The compound has been used in studies to investigate DNA damage and repair mechanisms, as well as the structure and function of DNA. While calicheamicinone's toxicity can be a limitation for lab experiments, its potential as a cancer treatment and its role in aging and age-related diseases make it a valuable area of research for the future.
Méthodes De Synthèse
Calicheamicinone is typically isolated from the fermentation broth of M. echinospora. However, the low yield of this method has led to the development of total synthesis strategies. The first total synthesis of calicheamicinone was reported in 2001 by scientists at the University of California, Berkeley. The synthesis involves 25 steps and has a yield of 0.5%.
Propriétés
Numéro CAS |
126629-10-5 |
|---|---|
Formule moléculaire |
C18H17NO5S3 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
methyl N-[(1R,4Z,8S,13Z)-1,8-dihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C18H17NO5S3/c1-24-17(22)19-16-14(21)11-18(23)9-6-4-3-5-7-13(20)15(16)12(18)8-10-26-27-25-2/h3-4,8,13,20,23H,10-11H2,1-2H3,(H,19,22)/b4-3-,12-8-/t13-,18-/m0/s1 |
Clé InChI |
KSPGUBODGVOTHI-XRJAHZOWSA-N |
SMILES isomérique |
COC(=O)NC1=C\2[C@H](C#C/C=C\C#C[C@@](/C2=C\CSSSC)(CC1=O)O)O |
SMILES |
COC(=O)NC1=C2C(C#CC=CC#CC(C2=CCSSSC)(CC1=O)O)O |
SMILES canonique |
COC(=O)NC1=C2C(C#CC=CC#CC(C2=CCSSSC)(CC1=O)O)O |
Synonymes |
calicheamicinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



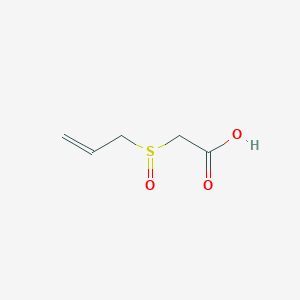
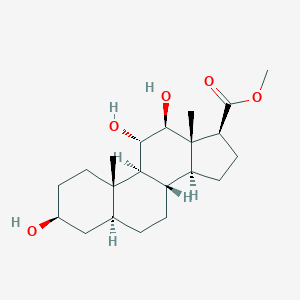

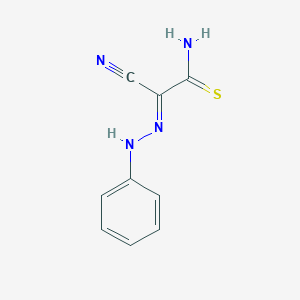
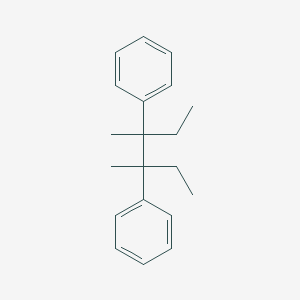
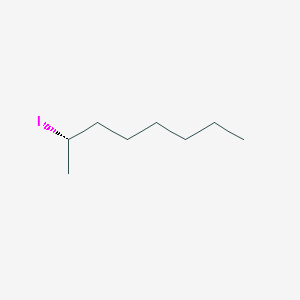
![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)

